Home > Products > Building Blocks P9720 > Proxyphylline
Proxyphylline - 603-00-9

Proxyphylline

Catalog Number: EVT-280936
CAS Number: 603-00-9
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proxyphylline is an oxopurine.
Proxyphylline is a methylxanthine and derivative of theophylline. Proxyphylline relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. Proxyphylline also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.

Aminophylline

Compound Description: Aminophylline, chemically known as theophylline ethylenediamine, is a bronchodilator used to treat the symptoms of asthma, bronchitis, and emphysema []. Its mechanism of action involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation [].

Theophylline

Compound Description: Theophylline, a methylxanthine drug, is a nonselective phosphodiesterase inhibitor that relaxes bronchial smooth muscle, stimulates the central nervous system, and possesses diuretic properties []. It is clinically used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [].

1-Methyl-7-(β-hydroxypropyl)xanthine

Compound Description: 1-Methyl-7-(β-hydroxypropyl)xanthine is the primary metabolite of Proxyphylline in humans [, ]. It is formed through N3-demethylation of Proxyphylline and exhibits similar pharmacological activity in vitro, relaxing the guinea pig tracheal chain [].

Diprophylline

Compound Description: Diprophylline, a xanthine derivative, is a bronchodilator often used in combination with other methylxanthines [, ]. Its mechanism of action is distinct from that of Theophylline and Proxyphylline, as it does not significantly affect cAMP levels but demonstrates over-additive synergy with Theophylline in relaxing tracheal smooth muscle [].

Relevance: While structurally similar to Proxyphylline, Diprophylline exhibits a weaker inhibitory effect on tracheal PDE activity and a different mechanism of tracheal smooth muscle relaxation, not primarily mediated by cAMP [].

Salbutamol

Compound Description: Salbutamol, a β2-adrenergic receptor agonist, is a short-acting bronchodilator used to relieve bronchospasm in conditions such as asthma and COPD []. It acts by stimulating β2-adrenergic receptors in the lungs, leading to smooth muscle relaxation and bronchodilation [].

Relevance: Although structurally unrelated to Proxyphylline, Salbutamol exhibits synergistic bronchodilatory effects when used in combination with Proxyphylline []. This synergy allows for increased drug response without a proportional increase in adverse effects [].

Rutin

Compound Description: Rutin, a flavonoid glycoside found in various plants, possesses antioxidant and anti-inflammatory properties []. It is often included in pharmaceutical formulations to enhance the therapeutic effects of other drugs [].

Relevance: While structurally unrelated to Proxyphylline, Rutin is a component of Theo-Esberiven, a mixture containing Proxyphylline, Melilotus extract, and rutin []. Rutin contributes to the overall therapeutic effect of Theo-Esberiven by potentially enhancing coronary blood flow and improving myocardial metabolism [].

Melilotus Extract

Compound Description: Melilotus extract, derived from the Melilotus officinalis plant, contains coumarin derivatives with potential beneficial effects on the circulatory system []. It is often included in formulations aimed at improving blood flow and reducing inflammation [].

Relevance: While structurally unrelated to Proxyphylline, Melilotus extract is a component of Theo-Esberiven, alongside Proxyphylline and Rutin []. The extract contributes to Theo-Esberiven's overall therapeutic effect by potentially enhancing coronary blood flow and positively influencing myocardial metabolism [].

(-)-Epigallocatechin-3-O-gallate (EGCg)

Compound Description: (-)-Epigallocatechin-3-O-gallate (EGCg) is a polyphenol found abundantly in green tea, known for its antioxidant and potential therapeutic properties []. It exhibits the ability to form complexes with various molecules, including heterocyclic compounds like Proxyphylline [].

Relevance: Although not directly involved in the therapeutic applications of Proxyphylline, EGCg demonstrates an intriguing ability to form complexes with Proxyphylline and other heterocyclic compounds in aqueous solutions []. This complexation suggests a potential for EGCg to influence the pharmacokinetic properties of Proxyphylline and potentially other drugs [].

Caffeine

Compound Description: Caffeine, another well-known methylxanthine, is a stimulant found in coffee, tea, and other beverages. It acts primarily as an adenosine receptor antagonist, increasing alertness and reducing fatigue [].

Source and Classification

Proxyphylline is derived from theophylline through structural modifications. It belongs to the class of compounds known as 1,3-dimethylxanthines, which are characterized by their methyl groups at specific positions on the xanthine backbone. The compound exhibits pharmacological activities similar to other xanthines, including anti-inflammatory effects and the ability to stimulate the central nervous system.

Synthesis Analysis

The synthesis of proxyphylline has been explored through various methods, with a notable approach being chemoenzymatic synthesis. This method employs enzymes to facilitate specific chemical reactions that yield proxyphylline with high enantiomeric purity.

Key Synthesis Methodologies

  1. Kinetic Resolution: A significant synthetic route involves kinetic resolution using immobilized Candida antarctica lipase B in acetonitrile. This process allows for the selective transformation of racemic proxyphylline into its enantiomers with high enantiomeric excess (up to >99%).
  2. Transesterification: The reactions include enantioselective transesterification with vinyl acetate, as well as hydrolysis and methanolysis of proxyphylline esters.
  3. Scalability: The reactions can be conducted on both analytical and preparative scales, with successful isolation of products based on varying solubility properties in acetonitrile at room temperature .
Molecular Structure Analysis

Proxyphylline has a complex molecular structure characterized by a xanthine core with specific substituents that confer its unique properties.

Structural Features

  • Molecular Formula: C_7H_8N_4O_2
  • Molecular Weight: Approximately 180.16 g/mol
  • Functional Groups: The structure includes two methyl groups at the 1 and 3 positions and a hydroxyl group at position 7, which are critical for its biological activity.

The three-dimensional conformation of proxyphylline can be analyzed using computational chemistry techniques such as molecular docking studies, which help elucidate its interactions with biological targets.

Chemical Reactions Analysis

Proxyphylline participates in various chemical reactions that modify its structure and enhance its pharmacological properties.

Notable Reactions

  1. Esterification: Proxyphylline can undergo esterification reactions to form nitrate derivatives, which have been shown to release nitric oxide in biological systems.
  2. Hydrolysis and Methanolysis: These reactions contribute to the formation of different proxyphylline derivatives with varied pharmacological profiles .

The ability to modify proxyphylline through these reactions allows for the development of new therapeutic agents with improved efficacy.

Mechanism of Action

Proxyphylline exerts its pharmacological effects primarily through adenosine receptor antagonism and inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic adenosine monophosphate levels.

Detailed Mechanism

  • Bronchodilation: By inhibiting phosphodiesterase, proxyphylline prevents the breakdown of cyclic adenosine monophosphate, resulting in relaxation of bronchial smooth muscle.
  • Anti-inflammatory Effects: The compound also modulates inflammatory pathways, contributing to its effectiveness in treating respiratory diseases.

Studies have demonstrated that proxyphylline significantly lowers blood pressure in hypertensive models, indicating additional cardiovascular effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of proxyphylline are essential for understanding its behavior in biological systems and during formulation development.

Key Properties

  • Solubility: Proxyphylline is soluble in water and organic solvents such as ethanol and acetonitrile.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence how proxyphylline is formulated into pharmaceutical preparations.

Applications

Proxyphylline has a broad range of scientific applications beyond its use as a bronchodilator.

Therapeutic Uses

  1. Respiratory Disorders: Primarily used in treating asthma and COPD due to its bronchodilatory effects.
  2. Cardiovascular Research: Investigated for its potential effects on blood pressure regulation and vascular health.
  3. Antifungal Activity: Novel derivatives of proxyphylline have shown promise against fungal infections, particularly Candida albicans .
Introduction to Proxyphylline: Historical Context and Therapeutic Evolution

Emergence in Respiratory Pharmacotherapy: From Theophylline Derivatives to Targeted Bronchodilation

Proxyphylline emerged as a significant advancement in respiratory pharmacotherapy during the mid-20th century, developed through strategic molecular modifications of theophylline to enhance therapeutic specificity. As a xanthine derivative, it shares structural similarities with theophylline but features a distinct hydroxypropyl substitution at the N7 position. This modification fundamentally altered its pharmacokinetic behavior and receptor interactions, resulting in targeted bronchodilation with potentially fewer off-target effects compared to its parent compound [3] [7].

The therapeutic rationale for developing proxyphylline stemmed from the need to overcome limitations inherent to theophylline therapy, particularly its narrow therapeutic window and dose-dependent adverse effects. Early clinical evaluations demonstrated proxyphylline's efficacy profile through intravenous administration studies in chronic obstructive pulmonary disease (COPD) patients, where 16 mg/kg significantly reduced airway resistance by 30-40% in the majority of participants without inducing serious cardiovascular effects or muscle tremor [1]. This targeted activity represented a meaningful advancement in bronchodilator therapy, offering comparable efficacy to theophylline with an improved safety trajectory.

Table 1: Structural and Functional Evolution from Theophylline to Proxyphylline

CharacteristicTheophyllineProxyphyllineTherapeutic Significance
Chemical Structure1,3-dimethylxanthine7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dioneEnhanced water solubility and altered metabolism
Primary MechanismNonselective PDE inhibition, adenosine receptor antagonismSelective PDE inhibitionReduced cardiovascular and CNS side effects
Metabolic PathwayHepatic (CYP1A2, CYP2E1, CYP3A4)Not converted to theophyllineMore predictable pharmacokinetics
Protein Binding40%84%Reduced risk of drug interactions
Therapeutic FocusBroad-spectrum bronchodilationTargeted airway smooth muscle relaxationImproved safety in obstructive lung diseases

Comparative clinical studies revealed proxyphylline's distinct clinical profile. In a double-blind crossover trial with asthmatic adults, modified-release proxyphylline (2400 mg/day) demonstrated comparable symptom relief to theophylline (800 mg/day) but with significantly reduced need for rescue medication (139 aerosol dosages versus 165 during theophylline treatment) and fewer subjective side effects [2]. This pharmacotherapeutic evolution positioned proxyphylline as a valuable alternative in the respiratory arsenal, particularly for patients experiencing dose-limiting adverse effects from conventional methylxanthines. The development trajectory of proxyphylline illustrates the progressive refinement of xanthine-based therapeutics toward enhanced receptor specificity and therapeutic precision in managing obstructive airway diseases [9] [10].

Academic Interest in Proxyphylline: Bridging Pharmacokinetic and Mechanistic Research Gaps

Academic investigations into proxyphylline have centered on elucidating its unique pharmacokinetic profile and distinctive mechanism of action relative to other xanthine derivatives. Pharmacokinetic studies established that proxyphylline is "not converted to theophylline" following absorption, a significant metabolic distinction that fundamentally differentiates its clinical pharmacology from other methylxanthines [1] [3]. This characteristic implies that proxyphylline exerts its therapeutic effects independently rather than serving as a theophylline prodrug, prompting extensive research into its intrinsic pharmacodynamic properties.

The compound's distribution characteristics reveal high protein binding (84%) and a volume of distribution of approximately 0.5 L/kg, indicating predominant confinement to plasma and extracellular fluid compartments [3]. This limited tissue distribution profile potentially contributes to its reduced central nervous system effects compared to theophylline. Elimination studies demonstrate that proxyphylline undergoes hepatic biotransformation followed by renal excretion, with a half-life of approximately 2 hours (range 1.8–2.1 hours) – significantly shorter than theophylline's 5-8 hour elimination half-life [3] [7]. This kinetic profile necessitates more frequent dosing but reduces accumulation risk, particularly beneficial for patients with impaired metabolic clearance.

Table 2: Key Research Focus Areas in Proxyphylline Pharmacology

Research DomainKey FindingsMethodological ApproachesKnowledge Gaps
Metabolic PathwaysNot metabolized to theophylline; distinct hepatic biotransformationRadiolabeled compound tracing, metabolite identificationSpecific enzymes involved in biotransformation
Pharmacodynamic ProfileBronchodilation with reduced cardiovascular stimulationIsolated tracheal preparations, in vivo airway resistanceRelative PDE isoenzyme selectivity
Anti-inflammatory PotentialMild suppression of inflammatory mediatorsNeutrophil chemotaxis assays, cytokine measurementsClinical relevance in chronic airway inflammation
Receptor InteractionsReduced adenosine receptor antagonismRadioligand binding studies, functional assaysSpecificity for adenosine receptor subtypes
PBPK ModelingLimited published modelsIVIVE, compartmental modelingPrediction of tissue concentrations in disease states

Mechanistic research has established that proxyphylline primarily inhibits phosphodiesterase (PDE) enzymes, increasing intracellular cyclic adenosine monophosphate (cAMP) levels in bronchial smooth muscle cells. This elevation induces protein kinase A activation and subsequent reduction in intracellular calcium, culminating in smooth muscle relaxation and bronchodilation [9] [10]. Unlike theophylline, proxyphylline demonstrates minimal adenosine receptor antagonism at therapeutic concentrations, potentially explaining its reduced incidence of central nervous system stimulation and cardiac side effects [10]. Contemporary research focuses on proxyphylline's potential anti-inflammatory effects through PDE inhibition, which may suppress neutrophil chemotaxis and cytokine release – effects particularly relevant to chronic inflammatory conditions like asthma and COPD [1] [10].

Significant research gaps persist regarding physiologically based pharmacokinetic (PBPK) modeling for proxyphylline. While PBPK approaches have revolutionized dosing predictions for theophylline across special populations (including pediatric, geriatric, and hepatically impaired patients) [8], comparable models for proxyphylline remain underdeveloped. This represents a critical research priority given the compound's distinct pharmacokinetic parameters and protein binding characteristics. Future mechanistic research should focus on identifying the specific hepatic enzymes responsible for proxyphylline biotransformation and quantifying its tissue penetration in pathological states, particularly as these factors determine both efficacy and safety profiles in complex patient populations [8].

Properties

CAS Number

603-00-9

Product Name

Proxyphylline

IUPAC Name

7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3

InChI Key

KYHQZNGJUGFTGR-UHFFFAOYSA-N

SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

7-(2-hydroxypropyl)theophylline
proxiphylline
proxyphylline
Purophyllin
Spasmolysin

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.